2-(4-chloro-2-methylphenyl)acetonitrile
Overview
Description
2-(4-chloro-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN. It is a nitrile derivative of 4-chloro-2-methylphenylacetic acid and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenyl)acetonitrile typically involves the reaction of 4-chloro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired nitrile compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide under acidic or basic conditions.
Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 4-chloro-2-methylphenylacetic acid or 4-chloro-2-methylphenylacetamide.
Reduction: 2-(4-chloro-2-methylphenyl)ethylamine.
Oxidation: 4-chloro-2-methylbenzoic acid.
Scientific Research Applications
2-(4-chloro-2-methylphenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, undergoing nucleophilic attack by various reagents. In biological systems, enzymes such as nitrilases or nitrile hydratases can catalyze the hydrolysis of the nitrile group to form carboxylic acids or amides .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylbenzyl chloride: A precursor in the synthesis of 2-(4-chloro-2-methylphenyl)acetonitrile.
4-chloro-2-methylphenylacetic acid: A hydrolysis product of this compound.
2-(4-chloro-2-methylphenyl)ethylamine: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific nitrile functional group, which allows it to undergo a variety of chemical transformations. Its chloro and methyl substituents also influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVQFXWATRLPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290998 | |
Record name | 4-Chloro-2-methylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16470-10-3 | |
Record name | 4-Chloro-2-methylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16470-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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